

An In-depth Technical Guide to 2,4-Octanediol

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Compound of Interest

Compound Name: 2,4-Octanediol

Cat. No.: B14362123

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This technical guide provides a comprehensive overview of **2,4-Octanediol**, including its chemical identifiers, physicochemical properties, proposed synthesis and analytical methodologies, and a summary of the biological activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Synonyms

2,4-Octanediol is a chiral organic compound belonging to the family of vicinal diols. It is identified by the Chemical Abstracts Service (CAS) number 90162-24-6. Several synonyms are used to refer to this compound in literature and chemical databases.

Identifier Type	Value
CAS Number	90162-24-6
Synonyms	Octane-2,4-diol, 2,4-Dihydroxyoctane

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,4-Octanediol**. Please note that some of this data is estimated due to the limited availability of experimental values in published literature.

Property	Value	Notes
Molecular Formula	C ₈ H ₁₈ O ₂	
Molecular Weight	146.23 g/mol	
Melting Point	43.76 °C	Estimated
Boiling Point	243.6 °C at 760 mmHg	
Density	0.935 g/cm ³	
Refractive Index	1.45	
Flash Point	126.3 °C	

Spectroscopic Data (Predicted)

Due to the scarcity of experimentally determined spectra for **2,4-Octanediol**, the following data has been predicted using computational chemistry software. This information is provided for guidance in the analysis of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of **2,4-Octanediol** would exhibit characteristic signals for the different proton environments in the molecule. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

- δ 0.9 ppm (t, 3H): Terminal methyl group (CH₃) at C8.
- δ 1.2-1.6 ppm (m, 8H): Methylene groups (CH₂) at C3, C5, C6, and C7.
- δ 1.2 ppm (d, 3H): Methyl group (CH₃) at C1.
- δ 3.8-4.2 ppm (m, 2H): Methine groups (CH) attached to hydroxyl groups at C2 and C4.
- Variable ppm (br s, 2H): Hydroxyl protons (OH).

¹³C NMR Spectroscopy (Predicted)

The predicted ^{13}C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in **2,4-Octanediol**.

- $\delta \sim 14$ ppm: C8 (terminal methyl).
- $\delta \sim 23$ ppm: C1 (methyl).
- $\delta \sim 23\text{-}37$ ppm: C5, C6, C7 (methylene chain).
- $\delta \sim 40\text{-}45$ ppm: C3 (methylene).
- $\delta \sim 65\text{-}70$ ppm: C2, C4 (methine carbons bearing hydroxyl groups).

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of **2,4-Octanediol** would display characteristic absorption bands for its functional groups.

- $\sim 3350\text{ cm}^{-1}$ (broad): O-H stretching vibration of the hydroxyl groups.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$ (strong): C-H stretching vibrations of the alkyl chain.
- $\sim 1465\text{ cm}^{-1}$ and $\sim 1375\text{ cm}^{-1}$: C-H bending vibrations.
- $\sim 1100\text{-}1000\text{ cm}^{-1}$ (strong): C-O stretching vibrations of the alcohol groups.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum of **2,4-Octanediol** is expected to show a molecular ion peak ($[\text{M}]^+$) at m/z 146. Common fragmentation patterns for diols include the loss of water (m/z 128), and alpha-cleavage adjacent to the hydroxyl groups, leading to characteristic fragment ions.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and analysis of **2,4-Octanediol** based on established chemical principles.

Synthesis of 2,4-Octanediol via Reduction of 2,4-Octanedione

This protocol describes the reduction of 2,4-octanedione to **2,4-octanediol** using sodium borohydride, a mild and selective reducing agent.^[1]

Materials:

- 2,4-Octanedione
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1 M)

Procedure:

- In a round-bottom flask, dissolve 2,4-octanedione (1 equivalent) in methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (2 equivalents) to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of deionized water.
- Acidify the mixture to pH ~5 with 1 M HCl.

- Extract the product with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **2,4-octanediol**.
- Purify the product by column chromatography on silica gel.

Analysis of 2,4-Octanediol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of **2,4-Octanediol** using GC-MS.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column (e.g., DB-5ms or equivalent).

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 min.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 min.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.

Sample Preparation:

- Dissolve a small amount of the purified **2,4-octanediol** in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Biological Activity of Related Diols

While specific biological activity data for **2,4-octanediol** is limited in the public domain, studies on other vicinal diols, particularly those derived from the metabolism of fatty acids, suggest potential roles in biological signaling.[2] It has been noted that some lipid diols may promote inflammation and pain, often acting in opposition to their epoxide precursors.[2] Further research is required to elucidate the specific biological functions of **2,4-Octanediol**.

Diagrams and Workflows

Chemical Relationships

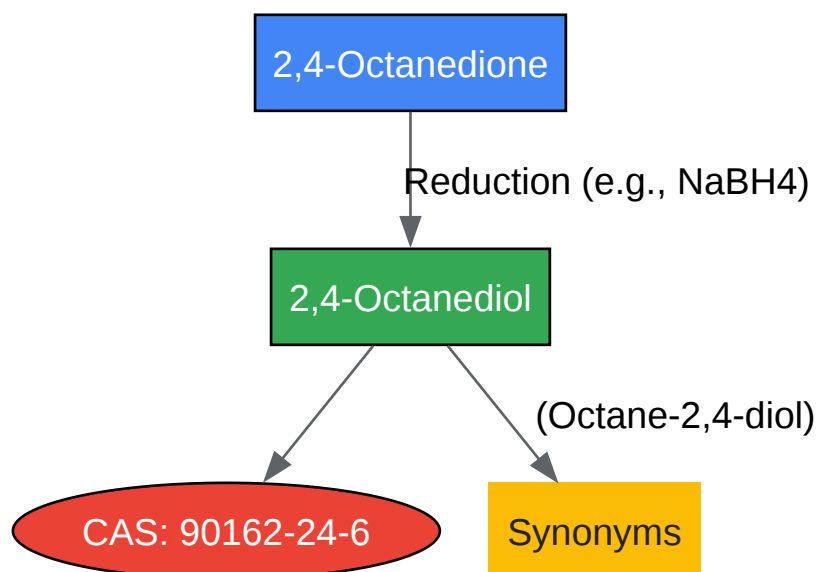


Figure 1. Chemical Relationships of 2,4-Octanediol

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Caption: Logical relationship of **2,4-Octanediol**.

Synthetic Workflow

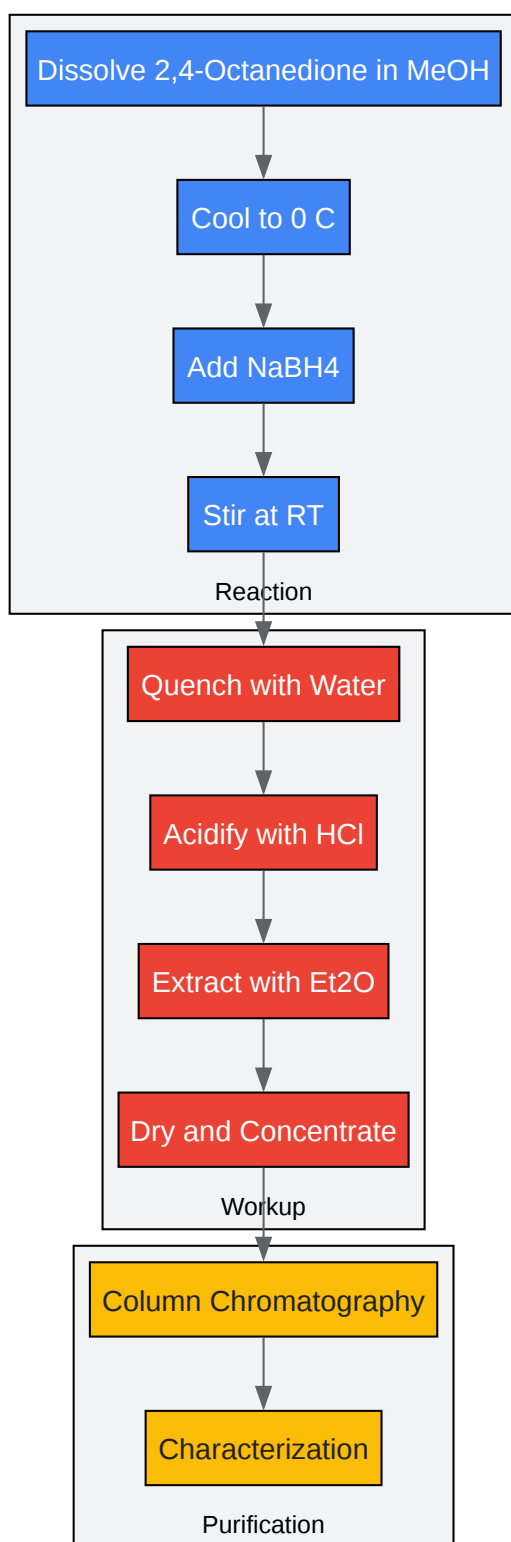


Figure 2. Proposed Synthesis Workflow for 2,4-Octanediol

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Caption: Synthesis workflow for **2,4-Octanediol**.

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References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
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